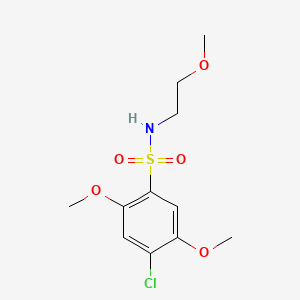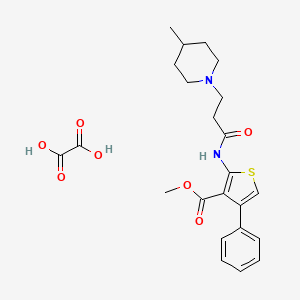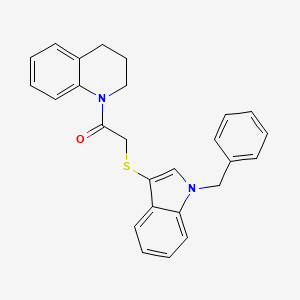
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FPE or 3'-fluoro-3-alpha-(2-hydroxy-3-phenylpropionyl)-nortropane. FPE is a derivative of cocaine with a similar structure and has been found to have similar but less potent effects on dopamine transporters.
Mechanism of Action
FPE acts as a dopamine transporter inhibitor, which means it blocks the reuptake of dopamine in the brain, leading to increased dopamine levels and stimulation of the brain's reward system. This mechanism of action is similar to cocaine but with less potent effects.
Biochemical and Physiological Effects
FPE has been found to have similar but less potent effects on dopamine transporters than cocaine. It has been shown to increase dopamine levels in the brain, leading to stimulation of the brain's reward system. FPE has also been found to have some antidepressant effects and may have potential use in the treatment of depression.
Advantages and Limitations for Lab Experiments
FPE has several advantages for lab experiments. It is relatively easy to synthesize, and its effects on dopamine transporters can be easily measured using radioligand binding assays. However, FPE has limitations in terms of its potency and selectivity for dopamine transporters, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on FPE. One area of research could be the development of more potent and selective dopamine transporter inhibitors based on the structure of FPE. Another area of research could be the investigation of FPE's potential use in the treatment of other substance abuse disorders, such as opioid addiction. Additionally, FPE could be studied for its potential use in the treatment of other neurological and psychiatric disorders, such as depression and anxiety.
Synthesis Methods
The synthesis of FPE involves several steps. The first step involves the reaction of 3-hydroxyacetophenone with 3-fluorobenzaldehyde in the presence of a base to form 3-(3-fluorophenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one. The second step involves the reaction of the obtained product with pyrrolidine in the presence of a reducing agent to form 1-(3-(3-fluorophenyl)pyrrolidin-1-yl)-2-(3-hydroxyphenyl)ethanone.
Scientific Research Applications
FPE has been studied for its potential therapeutic applications in the treatment of cocaine addiction and other substance abuse disorders. It has been found to have similar but less potent effects on dopamine transporters than cocaine, which makes it a potential candidate for medication-assisted treatment for cocaine addiction. FPE has also been studied for its potential use as a diagnostic tool for Parkinson's disease and other neurodegenerative disorders.
properties
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-(3-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-5-2-4-14(11-16)15-7-8-20(12-15)18(22)10-13-3-1-6-17(21)9-13/h1-6,9,11,15,21H,7-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLBJWPVKSNDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC(=CC=C2)F)C(=O)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(N,N-dimethylsulfamoyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2819110.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-{[2-(methylthio)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2819112.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2819113.png)
![[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2819114.png)


![2,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2819120.png)



![4-tert-butyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2819127.png)
![3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid](/img/structure/B2819128.png)
